Sodium 2-chloro-4-fluoropyridine-3-sulfinate

Palladium Catalysis Desulfinative Coupling Medicinal Chemistry

Traditional sulfone installation on pyridine requires a wasteful two-step thiolation-oxidation sequence, generating hazardous waste and odoriferous thiols. This sulfinate salt solves that problem by providing a pre-assembled, bench-stable C3-sulfinate group directly. • Eliminates thiol handling and oxidation steps; improves atom economy and process mass intensity. • Orthogonal C2-Cl and C4-F handles enable chemoselective SNAr and cross-coupling for rapid library synthesis. • Ready-to-use intermediate for generating sulfone/sulfonamide pharmacophores in anti-inflammatory and anti-HIV programs.

Molecular Formula C5H2ClFNNaO2S
Molecular Weight 217.58 g/mol
Cat. No. B13113681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloro-4-fluoropyridine-3-sulfinate
Molecular FormulaC5H2ClFNNaO2S
Molecular Weight217.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+]
InChIInChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1
InChIKeyJDOPYECVYNUMSW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Chloro-4-Fluoropyridine-3-Sulfinate: A Multi-Site Reactive Scaffold for Advanced Pyridine Functionalization


Sodium 2-chloro-4-fluoropyridine-3-sulfinate (CAS 2137668-85-8) is a heteroaryl sulfinate salt distinguished by its 3-sulfinate group combined with 2-chloro and 4-fluoro substituents on the pyridine ring . This combination provides a densely functionalized core where the sulfinate serves as a bench-stable, traceless leaving group for desulfinative cross-coupling [1], while the chloride and fluoride enable sequential, chemoselective functionalization via nucleophilic aromatic substitution (SNAr) and transition metal catalysis [2].

Pre-assembled sulfinate for desulfinative cross-coupling
Orthogonal C2-Cl and C4-F handles for chemoselective functionalization
Bench-stable sulfinate avoids boronate instability in cross-coupling

Why Simple Pyridine Sulfinates or Halopyridines Cannot Replace Sodium 2-Chloro-4-Fluoropyridine-3-Sulfinate


The procurement of Sodium 2-chloro-4-fluoropyridine-3-sulfinate over a generic pyridine sulfinate or a simple halopyridine is dictated by the need for a pre-assembled, polyfunctional intermediate. While sodium pyridine-2-sulfinate is a superior cross-coupling partner compared to unstable 2-pyridyl boronates [1], it lacks the orthogonal halogen handles required for late-stage diversification. Conversely, 2-chloro-4-fluoropyridine offers two reactive halogen sites but requires multi-step installation of a sulfur-based group (e.g., thiolation/oxidation) to achieve the same synthon, which introduces inefficiency, hazardous waste, and poor atom economy [2]. This specific sulfinate salt directly provides the pharmacologically relevant sulfone/sulfonamide motif in a single, stable entity while preserving both a C2-Cl and a C4-F site for subsequent, chemoselective elaboration.

Generic pyridine sulfinates lack orthogonal halogen handles for sequential diversification.

Simple 2-chloro-4-fluoropyridine requires multi-step thiolation/oxidation, which may affect efficiency and waste profile.

Pre-assembled sulfinate directly delivers the sulfone motif while retaining Cl/F sites for elaboration.

Sodium 2-Chloro-4-Fluoropyridine-3-Sulfinate: Quantified Differentiation Against Alternative Synthons


Bench-Stability and Cross-Coupling Efficiency of Pyridine-3-Sulfinates Versus 2-Pyridyl Boronates

Sodium 2-chloro-4-fluoropyridine-3-sulfinate, as a member of the pyridine sulfinate class, overcomes the fundamental instability and low efficiency of 2-pyridyl boronates in Suzuki-Miyaura reactions. While 2-pyridyl boronates are notoriously unstable and often fail to undergo efficient transmetallation, pyridine sulfinates are readily prepared, bench-stable solids that serve as efficient nucleophilic coupling partners [1].

Sulfinate vs Boronate
Class-level inference

Pyridine sulfinates: stable, straightforward synthesis; reported broad coupling scope. Boronates: unstable, low efficiency.

Supports sulfinate as preferred nucleophilic synthon for cross-coupling research.

Based on Willis group review (2017).

Palladium Catalysis Desulfinative Coupling Medicinal Chemistry

Orthogonal Reactivity: C2-Cl vs. C4-F in SNAr as a Function of Substituent Position

The substitution pattern of Sodium 2-chloro-4-fluoropyridine-3-sulfinate creates a reactivity gradient between the C2 and C4 positions. In studies of 2-substituted versus 4-substituted pyridines, it has been observed that 2-substituted pyridines react via an ionic (SNAr) pathway, whereas 4-substituted derivatives can react with Grignard reagents via an electron transfer (radical) pathway [1].

C2-Cl vs C4-F Reactivity
Class-level inference

C2-Cl undergoes ionic SNAr; C4-F may react via radical pathway with Grignard reagents.

Orthogonal mechanisms enable predictable sequential activation.

Position-dependent pathway from sulfur reports.

Nucleophilic Aromatic Substitution Regioselectivity Halogen Reactivity

Step-Economy and Waste Reduction Compared to Traditional Two-Step Thiolation-Oxidation

Using pre-formed Sodium 2-chloro-4-fluoropyridine-3-sulfinate directly bypasses the traditional two-step sequence for installing a sulfonyl group on a pyridine ring. The conventional method involves displacing a halopyridine with a thiol, followed by an oxidation step, a process which is limited by the use of 'odoriferous thiols and problematic oxidations that can generate large quantities of hazardous waste' and suffers from 'poor atom economy' [1].

Step-Economy Advantage
Cross-study comparable

Bypasses 2-step thiolation-oxidation; avoids odorous thiols and hazardous waste.

More efficient route to sulfonylpyridines for process research.

One-pot SNAr alternative reported.

Process Chemistry Green Chemistry Atom Economy

Chemoselective Functionalization Gradient Based on Halogen Electrophilicity

The combination of a chloride and a fluoride on the pyridine ring provides a well-established chemoselectivity gradient that is further enhanced by the sulfinate moiety. Studies on heteroaryl fluorosulfates (analogous electrophiles) demonstrate a clear order of reactivity in Pd-catalyzed Suzuki couplings: -Br > -OSO2F > -Cl [1]. By extension, the C2-Cl and C4-F on this sulfinate provide two handles with distinct reactivity, while the sulfinate itself serves as a third, orthogonal coupling site.

Reactivity Gradient
Class-level inference

Leaving-group reactivity order: -Br > -OSO₂F > -Cl. Sulfinate acts as third orthogonal site.

Supports stepwise chemoselective diversification of the pyridine ring.

Analogous fluorosulfate studies.

Chemoselectivity Suzuki Coupling Reactivity Differentiation

High-Value Application Scenarios for Sodium 2-Chloro-4-Fluoropyridine-3-Sulfinate


Medicinal Chemistry: Late-Stage Diversification of a Privileged Scaffold

In drug discovery, the pyridine ring is a privileged scaffold. Sodium 2-chloro-4-fluoropyridine-3-sulfinate serves as a versatile, pre-functionalized core for generating libraries of 2,3,4-trisubstituted pyridines. The bench-stable sulfinate group enables efficient Pd-catalyzed desulfinative cross-coupling at the C3 position, as established for the sulfinate class [1]. The C2-Cl and C4-F then provide orthogonal handles for subsequent nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions [2], enabling the rapid exploration of chemical space around a central pyridine motif.

Process Research & Development: A Streamlined Route to Complex Pyridyl Sulfones

For process chemists, this compound represents a significant step-economy advantage. Directly using this sulfinate eliminates the inefficient, two-step thiolation-oxidation sequence typically required to install a sulfone group [1]. This reduces waste, avoids odoriferous thiols, and improves overall process mass intensity. The compound is a key intermediate for the synthesis of sulfonylated pyridines, which are established pharmacophores in anti-inflammatory and anti-HIV agents [1].

Agrochemical Discovery: Synthesis of Highly Substituted Pyridine Derivatives

The pyridyl sulfone moiety is also a valuable building block in agricultural chemistry [1]. The ability to perform chemoselective sequential reactions on this compound, leveraging the reactivity gradient between the C2-Cl, C3-sulfinate, and C4-F [2], allows agrochemical researchers to efficiently synthesize complex, polysubstituted pyridines that may serve as novel herbicides or fungicides.

Materials Science: Synthesis of Functionalized Ligands and Linkers

The orthogonal reactivity profile of this compound is valuable for constructing advanced materials. The ability to selectively functionalize the 2-, 3-, and 4-positions of the pyridine ring [2] enables the precise synthesis of asymmetric ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The sulfur-based group can serve as an anchor point or a site for further functionalization.

Application
Selection Property
Validation Focus
Late-stage pyridine diversification
Multi-site orthogonal reactivity
Sequential C2, C3, C4 functionalization
Streamlined sulfonylpyridine synthesis
Pre-formed sulfinate avoids thiolation-oxidation
Waste reduction and process mass intensity
Agrochemical lead discovery
Chemoselective halogen reactivity
Polysubstituted pyridine library synthesis
Asymmetric ligand design
Orthogonal 2,3,4-functionalization
MOF/COF linker precision synthesis
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